3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-9(7-14(2)20-5-6-21-14)8-17-13(19)12-10(15)3-4-11(16)18-12/h3-4,9H,5-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIMPCYMMIHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(OCCO1)C)CNC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is a synthetic compound with potential biological activity. It belongs to a class of pyridine derivatives that have been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacteria and fungi. The biological activity of 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is hypothesized to stem from its structural features that enhance interaction with microbial cell membranes.
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound Name | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Example A | E. coli | 15 |
| Example B | S. aureus | 20 |
| 3,6-Dichloro-N-[...] | Not yet studied | N/A |
Anticancer Activity
The potential anticancer properties of pyridine derivatives have been a focus in medicinal chemistry. Preliminary studies suggest that 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on related pyridine compounds demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds showed IC50 values ranging from 1.9 to 5.0 µg/mL.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | HCT116 | 1.9 |
| Compound Y | MCF7 | 2.3 |
| 3,6-Dichloro-N-[...] | TBD | TBD |
The mechanism by which 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes crucial for microbial survival and cancer cell metabolism.
- Interaction with DNA : Some studies suggest that pyridine derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
- Induction of Apoptosis : Evidence from related compounds indicates they may activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
- Molecular Formula : C₁₇H₁₅Cl₂N₃OS
- Key Features : Chlorines at pyridine positions 5 and 6; amide side chain includes a benzothiazole and 2-methylpropyl group.
3,6-Dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide
- Molecular Formula : C₁₇H₁₈Cl₂N₂O
- Key Features : Chlorines at positions 3 and 6; side chain contains a 2,4-dimethylphenylpropyl group.
6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide
- Molecular Formula : C₁₄H₁₆ClN₃OS
- Key Features : Single chlorine at pyridine position 6; thiazole-containing side chain.
- Implications : The thiazole ring, a heterocycle with sulfur and nitrogen, could influence electronic properties and hydrogen-bonding capacity, contrasting with the dioxolane’s oxygen-based ring .
3,6-Dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide
- Molecular Formula: Not explicitly provided (similar core to target compound).
- Key Features : A ketone and piperidine group in the side chain.
- Implications : The tertiary amine in piperidine may increase basicity, while the ketone introduces a reactive site absent in the target compound’s dioxolane group .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents/Modifications |
|---|---|---|---|---|
| 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide | Not provided | Not provided | Not provided | 3,6-dichloro pyridine; dioxolane-containing alkyl |
| N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide | C₁₇H₁₅Cl₂N₃OS | 380.30 | 750609-42-8 | 5,6-dichloro pyridine; benzothiazole, 2-methylpropyl |
| 3,6-Dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide | C₁₇H₁₈Cl₂N₂O | Not provided | 1110923-64-2 | 3,6-dichloro pyridine; 2,4-dimethylphenylpropyl |
| 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide | C₁₄H₁₆ClN₃OS | 317.82 | CID 72000499 | 6-chloro pyridine; thiazole-containing alkyl |
| 3,6-Dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide | Not provided | Not provided | Not provided | 3,6-dichloro pyridine; piperidine-ketone side chain |
Implications of Structural Variations
- Chlorine Substitution: Chlorines at positions 3 and 6 (target compound) vs.
- Side-Chain Heterocycles : Dioxolane (target) vs. thiazole (CID 72000499) or benzothiazole (CAS 750609-42-8) introduce distinct polarity and hydrogen-bonding capabilities. Dioxolane’s ether oxygens may enhance solubility, while sulfur in thiazole/benzothiazole could improve metabolic stability .
- Alkyl/Aryl Groups : Branched alkyl chains with cyclic groups (e.g., dioxolane, phenyl) influence conformational flexibility and hydrophobic interactions, critical for target engagement in biological systems .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chlorine atoms at pyridine C3 and C6) and stereochemistry of the dioxolane group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion) and detect isotopic patterns from chlorine atoms .
- X-ray Crystallography : For unambiguous confirmation of 3D structure if single crystals are obtainable .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
- Comparative Analysis : Use standardized assays (e.g., enzyme inhibition IC values) to benchmark results against structurally similar pyridine-carboxamides .
- Interaction Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and identify assay-specific artifacts .
- Replication : Validate findings in independent labs with controlled purity levels (>95% by HPLC) .
What are common impurities in the synthesis, and how are they addressed?
Basic Research Question
- Byproducts : Unreacted intermediates (e.g., unprotected pyridine derivatives) or over-chlorinated species.
- Mitigation :
What strategies improve yield in multi-step syntheses?
Advanced Research Question
- Process Control : Real-time monitoring via inline FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters dynamically .
- Example: Optimize the coupling reaction between pyridine-2-carboxylic acid and the alkylamine side chain by controlling stoichiometry (1:1.2 molar ratio) .
- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type coupling steps to reduce reaction time .
How can the compound’s stability under varying storage conditions be assessed?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.
- Analyze degradation products via LC-MS and correlate with structural vulnerabilities (e.g., hydrolysis of the dioxolane group) .
- Long-Term Stability : Store samples in amber vials at -20°C and monitor purity quarterly using validated HPLC methods .
What methodologies are recommended for studying its interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases) and prioritize mutants for site-directed mutagenesis .
- Cellular Assays : Combine Western blotting (target protein expression) with fluorescence-based viability assays to correlate binding with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
